
Propane-2-sulfonate
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Overview
Description
Propane-2-sulfonate (systematic name: sodium this compound) is an organosulfur compound characterized by a sulfonate (-SO₃⁻) group attached to the second carbon of a propane backbone. It is derived from propane-2-sulfonic acid through deprotonation and salt formation, typically with sodium as the counterion. This compound exhibits strong ionic character due to the sulfonate group, rendering it highly water-soluble and reactive in aqueous environments .
This compound and its derivatives, such as propane-2-sulfonyl chloride (C₃H₇ClO₂S), are utilized in diverse applications. For example, 2,3-dimercapto this compound (DMPS) is a chelating agent employed in mercury transport studies , while covalent modifications of this compound derivatives are used in protein-ligand interactions, as seen in 14-3-3 sigma protein binding studies .
Scientific Research Applications
Biomedical Research Applications
Neuroprotective Effects : Recent studies have highlighted the potential of propane-2-sulfonate derivatives, particularly propane-2-sulfonic acid octadec-9-enyl-amide (N15), in neuroprotection. Research indicates that N15 can inhibit the production of adhesion molecules in human umbilical vein endothelial cells, thereby reducing inflammation and protecting against ischemic damage. The mechanism involves the activation of peroxisome proliferator-activated receptors (PPARα/γ), which mediate anti-inflammatory responses and improve neurological outcomes in models of cerebral ischemia .
Case Study : A study demonstrated that N15 pretreatment significantly reduced infarct volume and brain edema in a dose-dependent manner during focal cerebral ischemia. The most effective dose was found to be 200 mg/kg, indicating its therapeutic potential for stroke prevention and treatment .
Catalysis
This compound is utilized as a catalyst in various chemical reactions due to its strong acidic properties and high solubility in water. It has been shown to facilitate reactions such as esterification, transesterification, and alkylation.
Table 1: Catalytic Applications of this compound
Reaction Type | Description | Reference |
---|---|---|
Esterification | Formation of esters from acids and alcohols | |
Transesterification | Exchange of alkoxy groups between esters | |
Alkylation | Addition of alkyl groups to substrates |
Polymer Chemistry
In polymer chemistry, this compound is used as a functional monomer in the synthesis of various copolymers. These copolymers exhibit enhanced properties for applications such as enhanced oil recovery (EOR) and as thickeners in various industrial processes.
Case Study : A study focused on synthesizing poly(acrylamide-co-sulfobetaine) containing this compound units demonstrated improved salt tolerance, which is crucial for EOR chemicals. The copolymers showed significant viscosity behavior changes when interacting with inorganic salts, indicating their potential for practical applications in oilfield development .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing propane-2-sulfonate with high purity?
- Methodological Answer: this compound synthesis typically involves sulfonylation of propane-2-ol using sulfonyl chlorides under anhydrous conditions. Key steps include:
- Substitution Reactions : React propane-2-ol with a sulfonyl chloride (e.g., propane-2-sulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Verify purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H (δ 1.2–1.4 ppm for isopropyl CH₃ groups) and ¹³C (δ 22–25 ppm for CH₃, δ 55–60 ppm for sulfonate-attached C) .
- FT-IR : Confirm sulfonate group presence via S=O asymmetric stretching (~1180–1200 cm⁻¹) and symmetric stretching (~1040–1060 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, S percentages to theoretical values (e.g., C₃H₈O₃S: C 27.27%, H 6.06%, S 24.24%) .
Q. What experimental designs are suitable for studying this compound’s reactivity in aqueous solutions?
- Methodological Answer: Design pH-dependent kinetic studies:
- Variable pH Buffers : Prepare solutions (pH 2–12) to assess sulfonate group stability. Monitor degradation via UV-Vis (λmax ~210 nm) or conductivity measurements .
- Control Experiments : Compare hydrolysis rates with analogous sulfonates (e.g., methane sulfonate) to isolate steric/electronic effects of the isopropyl group .
- Data Collection : Use pseudo-first-order kinetics (excess H₂O) and Arrhenius plots to determine activation parameters .
Q. How to optimize solvent systems for this compound crystallization?
- Methodological Answer: Screen solvents using fractional crystallization:
- Solvent Polarity Gradient : Test mixtures of ethanol/water, acetone/hexane, or DMSO/diethyl ether. Monitor crystal formation under slow evaporation (25°C) .
- Additives : Introduce seed crystals or ionic liquids (e.g., [BMIM][BF₄]) to enhance nucleation .
- X-ray Diffraction : Validate crystal structure and packing motifs post-crystallization .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer:
- Anhydrous Storage : Keep in a desiccator with silica gel or under nitrogen atmosphere to avoid hygroscopic degradation .
- Temperature Control : Store at –20°C in amber vials to minimize thermal/photo-oxidation .
- Stability Testing : Periodically analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect decomposition products .
Advanced Research Questions
Q. How to resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Answer: Conduct a systematic review and meta-analysis:
- Literature Triangulation : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. Use tools like SciFinder to identify overlooked variables (e.g., trace metal impurities) .
- Controlled Replication : Reproduce conflicting experiments with standardized reagents. Document deviations (e.g., stirring rate, catalyst aging) using FAIR data principles .
- Statistical Validation : Apply ANOVA or Bayesian inference to assess whether observed differences are statistically significant .
Q. What strategies can address low yields in this compound-mediated biomolecule conjugation?
- Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE):
- Factor Screening : Vary pH (6–8), temperature (4–37°C), and molar ratios (1:1 to 1:5 sulfonate:biomolecule). Use LC-MS to quantify conjugation efficiency .
- Protection/Deprotection : Introduce temporary protecting groups (e.g., tert-butyl) on sulfonate to prevent side reactions .
- Kinetic Profiling : Use stopped-flow spectroscopy to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
Q. How to evaluate this compound’s role in modulating enzyme activity?
- Methodological Answer: Employ enzymological assays and molecular docking:
- Activity Assays : Measure enzyme kinetics (Km, Vmax) with/without this compound. Use inhibitors/activators as controls .
- Docking Simulations : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities at active/allosteric sites. Validate with mutagenesis (e.g., Ala-scanning) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. noncompetitive inhibition .
Q. What methodologies are effective for detecting trace degradation products of this compound in environmental samples?
- Methodological Answer: Combine advanced separation and detection techniques:
- HPLC-MS/MS : Use a HILIC column (hydrophilic interaction) with MRM (multiple reaction monitoring) for sulfonate fragments (e.g., m/z 97 → 80) .
- Isotope Labeling : Synthesize ¹³C-labeled this compound as an internal standard to correct matrix effects .
- Microbial Degradation Studies : Incubate with soil/water microbiota and analyze via metagenomics to identify degradative pathways .
Q. How to design a robust study correlating this compound’s electronic properties with its reactivity?
- Methodological Answer:
Integrate computational and experimental approaches: - DFT Calculations : Compute partial charges (Mulliken/NBO), HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to infer transition-state structures .
- Cross-Validation : Correlate computational predictions with experimental Hammett plots (σ values for substituent effects) .
Comparison with Similar Compounds
Comparison with Similar Sulfonate Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between propane-2-sulfonate and analogous compounds:
Compound Name | Molecular Formula | Functional Groups/Substituents | Key Structural Features |
---|---|---|---|
Sodium this compound | C₃H₇NaO₃S | Sulfonate (-SO₃⁻) on C2 | Linear propane backbone |
Sodium 2-methylprop-2-ene-1-sulfonate | C₄H₇NaO₃S | Sulfonate on C1; double bond (C2-C3) | Branched alkene structure |
Sodium 3-chloro-2-hydroxypropanesulfonate | C₃H₆ClNaO₄S | -Cl on C3; -OH on C2; sulfonate on C1 | Polar substituents enhancing hydrophilicity |
Isopropyl toluene-4-sulfonate | C₁₀H₁₄O₃S | Aromatic ring (toluene); sulfonate ester | Aromatic sulfonate ester with isopropyl group |
Propane-2-sulfonyl chloride | C₃H₇ClO₂S | Sulfonyl chloride (-SO₂Cl) on C2 | Reactive acyl chloride derivative |
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations:
- Hydrophilicity : Sodium 3-chloro-2-hydroxypropanesulfonate and sodium this compound are highly water-soluble due to ionic sulfonate groups and polar substituents .
- Reactivity : Propane-2-sulfonyl chloride is highly reactive, serving as a precursor for sulfonamide and sulfonate ester synthesis , whereas this compound itself is more stable and used in biochemical chelation .
- Thermal Stability : Aromatic sulfonates like isopropyl toluene-4-sulfonate exhibit higher boiling points (314.1°C) compared to aliphatic derivatives due to aromatic stabilization .
Table 2: Application Comparison
Functional Insights:
- Biochemical Utility : this compound derivatives like DMPS are critical in detoxification studies due to their thiol groups, which bind heavy metals .
- Industrial Use : Sodium 2-methylprop-2-ene-1-sulfonate’s alkene group enables polymerization, making it valuable in creating ion-exchange resins .
- Synthetic Flexibility : Propane-2-sulfonyl chloride’s reactivity allows diversification into sulfonamides, key in drug development .
Properties
Molecular Formula |
C3H7O3S- |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
propane-2-sulfonate |
InChI |
InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6)/p-1 |
InChI Key |
HNDXKIMMSFCCFW-UHFFFAOYSA-M |
SMILES |
CC(C)S(=O)(=O)[O-] |
Canonical SMILES |
CC(C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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